1,3,5-Trimethylcyclohexane

Übersicht

Beschreibung

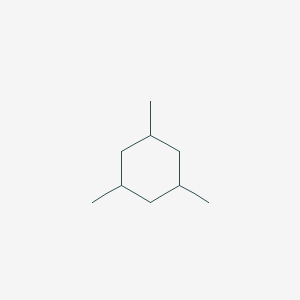

1,3,5-Trimethylcyclohexane is an organic compound with the molecular formula C9H18. It is a derivative of cyclohexane, where three hydrogen atoms are replaced by methyl groups at the 1, 3, and 5 positions. This compound is a colorless liquid with a characteristic odor and is used in various industrial applications due to its chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3,5-Trimethylcyclohexane can be synthesized through the hydrogenation of mesitylene (1,3,5-trimethylbenzene). The process involves the catalytic hydrogenation of mesitylene in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of mesitylene. The process typically involves the following steps:

- Mesitylene is mixed with hydrogen gas.

- The mixture is passed over a metal catalyst (e.g., palladium or platinum) at elevated temperatures (around 150-200°C) and pressures (20-50 atm).

- The hydrogenation reaction converts mesitylene to this compound.

- The product is then purified through distillation to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3,5-Trimethylcyclohexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions.

Reduction: The compound can be reduced further to form saturated hydrocarbons.

Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorination).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.

Substitution: Halogenation reactions typically use halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.

Major Products:

Oxidation: Depending on the extent of oxidation, products can include 1,3,5-trimethylcyclohexanol, 1,3,5-trimethylcyclohexanone, or 1,3,5-trimethylcyclohexanoic acid.

Reduction: The major product is a fully saturated hydrocarbon.

Substitution: Monohalogenated products such as 1-chloro-3,5-dimethylcyclohexane.

Wissenschaftliche Forschungsanwendungen

1,3,5-Trimethylcyclohexane has several applications in scientific research and industry:

Solvent Use: It is used as a solvent in various chemical reactions due to its volatility and relatively low toxicity.

Polymerization Initiator: Organic peroxides derived from this compound are used as initiators in polymerization processes.

Characterization of Non-Aqueous Phase Liquid/Tracer Interaction: It is used in studies involving the interaction of non-aqueous phase liquids with tracers in environmental research.

Thermodynamic Property Data: The compound’s thermodynamic properties are used in the analysis of pure compounds’ dynamic data.

Wirkmechanismus

The mechanism of action of 1,3,5-trimethylcyclohexane involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. In polymerization reactions, organic peroxides derived from this compound decompose to generate free radicals, which initiate the polymerization process.

Vergleich Mit ähnlichen Verbindungen

1,3,5-Trimethylcyclohexane can be compared with other similar compounds such as:

Cyclohexane: The parent compound without methyl substitutions.

1,2,4-Trimethylcyclohexane: A positional isomer with methyl groups at the 1, 2, and 4 positions.

1,3,5-Trimethylbenzene (Mesitylene): The aromatic counterpart of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its isomers and parent compounds. Its stability and reactivity make it valuable in various industrial and research applications.

Biologische Aktivität

Overview

1,3,5-Trimethylcyclohexane (TMC) is an organic compound with the molecular formula C₉H₁₈, characterized by a cyclohexane ring with three methyl groups attached at the 1st, 3rd, and 5th positions. This unique structure imparts specific biological activities and interactions that are of significant interest in both industrial and pharmaceutical contexts.

- Molecular Formula : C₉H₁₈

- Boiling Point : Approximately 140°C

- Density : 0.77 g/cm³

- Synthesis Methods :

- Metal-catalyzed hydrogenation of isooctene.

- Isomerization of 1,4-dimethylcyclohexane.

Cytotoxicity

Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxic activity against various cancer cell lines. Notably, Kemp's triacid derivatives, which include TMC, were shown to have an IC₅₀ value of approximately 8.0 µM against the HeLa cancer cell line. This indicates a significant potential for these compounds in cancer therapeutics due to their ability to induce apoptosis in cancer cells without relying on p53 pathways, which are often mutated in various cancers .

The biological activity of TMC can be attributed to its structural properties that facilitate interactions with cellular targets. The compound acts as a solvent and polymerization initiator, enhancing the reactivity of other substances. Its mechanism involves:

- Formation of Free Radicals : In polymerization processes, TMC decomposes to generate free radicals that initiate polymerization reactions.

- Ion Transport : Certain derivatives have been identified to selectively transport calcium (Ca²⁺) and magnesium (Mg²⁺) ions across membranes, which is crucial for cellular signaling and function .

Case Studies

- Cytotoxic Activity Against HeLa Cells :

- Polymerization Applications :

Comparative Analysis

| Compound | IC₅₀ (µM) | Biological Activity |

|---|---|---|

| This compound | ~8.0 | Cytotoxic against HeLa cancer cells |

| Tachpyr | ~5.0 | Cytotoxic towards mouse bladder tumor cells |

| Aliphatic analogue of Trenpyr | ~14.0 | Lower cytotoxicity compared to TMC |

Eigenschaften

IUPAC Name |

1,3,5-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNRTOSCFYDTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862763, DTXSID801025627, DTXSID901025632 | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent acrid odor; [Chem Service MSDS] | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1839-63-0, 1795-26-2, 1795-27-3 | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1839-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,trans-5-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,cis-5-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3,5-trimethylcyclohexane?

A: this compound has the molecular formula C9H18 and a molecular weight of 126.24 g/mol. []

Q2: How does the cis/trans isomerism affect the properties of this compound?

A: The cis and trans isomers of this compound exhibit different physical properties, such as boiling point and reactivity. For instance, trans-1,3,5-trimethylcyclohexane has a higher boiling point than its cis counterpart. []

Q3: What spectroscopic techniques are useful for characterizing this compound?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is valuable for distinguishing between cis and trans isomers of this compound based on the chemical shifts of methyl group protons. [] Infrared (IR) spectroscopy can be used to study the vibrational modes of the molecule. []

Q4: What is the conformation of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid (Kemp's Triacid) derivatives?

A: Kemp's Triacid derivatives, such as the 4-tert-butylbenzyl ester, phenethyl ester, and phenethyl amide, can adopt either chair or boat conformations. The preferred conformation depends on the specific substituents and their influence on intramolecular interactions like hydrogen bonding. []

Q5: How do methyl radicals react with this compound?

A: Methyl radicals primarily abstract hydrogen atoms from this compound. The rate of abstraction depends on the type of hydrogen atom (primary, secondary, or tertiary) and the reaction temperature. []

Q6: Can this compound be hydrogenated, and what factors influence this process?

A: Yes, 1,3,5-trimethylbenzene can be hydrogenated to this compound. This reaction can be enhanced using a reverse flow chromatographic reactor, with factors like carrier flow rate, reactant feed concentration, and catalyst amount affecting the conversion rate. []

Q7: How is this compound used in tracer studies?

A: Perfluoro-1,3,5-trimethylcyclohexane, a fluorinated derivative, is used as a partitioning tracer in environmental studies. It helps estimate the amount and distribution of contaminants like trichloroethylene in groundwater and soil. [, ]

Q8: What is the role of this compound in jet fuel surrogate models?

A: this compound is a key component in jet fuel surrogate models used to study combustion characteristics and develop chemical kinetic mechanisms for aviation fuels like RP-3. [, , ]

Q9: What happens when 1,3,5-trimethylcyclohexa-1,4-diene is treated with the Lewis acid (C2F5)3PF2?

A: Instead of the expected transfer hydrogenation, treating 1,3,5-trimethylcyclohexa-1,4-diene with (C2F5)3PF2 leads to a quantitative dismutation, yielding mesitylene and this compound. []

Q10: What is Kemp's triacid, and how is it synthesized?

A: Kemp's triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) is a valuable building block in supramolecular chemistry. It is typically synthesized starting from cis,cis-1,3,5-trimethylcyclohexane. [, ]

Q11: What are the notable properties and applications of Kemp's triacid derivatives?

A11: Kemp's triacid derivatives have a rigid, preorganized structure, making them suitable for creating host-guest complexes and as building blocks for supramolecular assemblies. For instance, they are used to synthesize:

- Uphill transport carriers: Kemp's acid imides can selectively transport calcium and magnesium ions across liquid membranes. []

- Model compounds for biological systems: The 2-N-methylaminoethylguanidine amide of Kemp's triacid serves as a model for studying hydrogen bonding interactions within the active site of bacteriorhodopsin, a light-driven proton pump found in certain bacteria. []

- Ligands in coordination chemistry: Kemp's triacid can act as a ligand, forming complexes with various metal ions like uranyl, nickel, copper, and manganese. These complexes show diverse structures, including one-dimensional, two-dimensional, and cage-like architectures. [, , ]

- Building blocks for collagen mimetics: Kemp's triacid can be used as a template to assemble triple-helical collagen mimetic structures, which hold potential applications in biomaterials and drug delivery. [, , , ]

Q12: What is known about the environmental impact and degradation of this compound and its derivatives?

A: While specific data on the environmental impact of this compound is limited, research on related cyclic hydrocarbons suggests potential for bioaccumulation and toxicity to aquatic organisms. [] Further studies are necessary to assess the ecotoxicological effects and biodegradability of this compound and its derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.